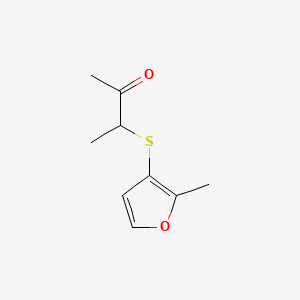
3-((2-Methyl-3-furyl)thio)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone belongs to the class of organic compounds known as aryl thioethers. These are organosulfur compounds containing a thioether group that is substituted by an aryl group (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone is primarily located in the cytoplasm (+/-)-3-[(2-methyl-3-furyl)thio]-2-butanone has a floral and spicy taste.
Applications De Recherche Scientifique
Synthesis and Chemical Interactions
3-((2-Methyl-3-furyl)thio)-2-butanone and its related compounds have been extensively used in chemical synthesis and reactions. For instance, 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones, including furyl derivatives, have been synthesized through trihaloacylation, presenting a convenient method to obtain fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002). Similarly, 2-Hetaryl-Substituted Bis(indenyl)zirconium Complexes, where furyl derivatives act as ligands, have been used as catalyst precursors for elastomeric polypropylene formation, demonstrating the versatility of such compounds in polymerization processes (Dreier et al., 2000).
Catalysis and Polymerization
The furyl derivatives are pivotal in the field of catalysis and polymerization. The bis[2-(2-furyl)indenyl]zirconium derivatives, for instance, exhibit dynamic features crucial for metallocene catalysis, impacting the polymerization processes (Dreier et al., 2001). Furthermore, the study of furyl-substituted group-4 metallocene catalysts has shown significant potential in the formation of elastomeric polypropylene, indicating the important role of these compounds in improving the properties of polymers (Dreier & Erker, 2002).
Flavor and Aroma Research
In the realm of food science, sulfur-containing furans, closely related to the chemical , have been identified in commercial meat flavorings, highlighting the significant role of these compounds in flavor and aroma profiles of food products. The specific pathways of their formation and their sensory attributes have been a subject of research, contributing to the understanding of flavor chemistry (Ruther & Baltes, 1994).
Kinetic and Mechanistic Studies
Compounds structurally similar to 3-((2-Methyl-3-furyl)thio)-2-butanone have been subjects in kinetic and mechanistic studies, such as the investigation of the oxidation of 3-methyl-2-butanone by various oxidizing agents. These studies are crucial in understanding the chemical behavior and reactivity of these compounds, offering insights into their potential applications in various industrial processes (Trivedi et al., 2018).
Propriétés
Numéro CAS |
61295-44-1 |
|---|---|
Nom du produit |
3-((2-Methyl-3-furyl)thio)-2-butanone |
Formule moléculaire |
C9H12O2S |
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
3-(2-methylfuran-3-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C9H12O2S/c1-6(10)8(3)12-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |
Clé InChI |
AOEYNSLUBHRZPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)SC(C)C(=O)C |
SMILES canonique |
CC1=C(C=CO1)SC(C)C(=O)C |
Densité |
1.104-1.110 |
Autres numéros CAS |
61295-44-1 |
Description physique |
Colourless liquid; Spicy, floral aroma |
Solubilité |
Soluble in ethyl acetate, triacetin, Practically insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)
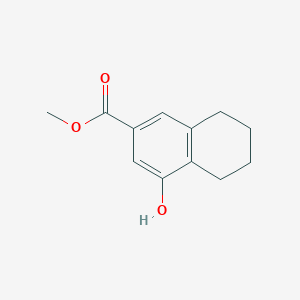

![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)
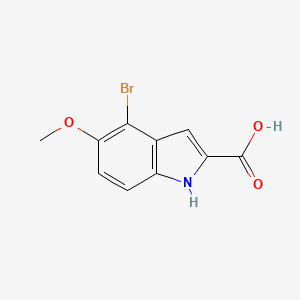
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
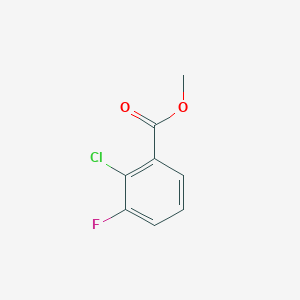
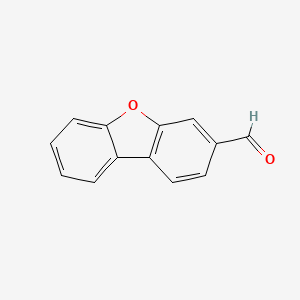
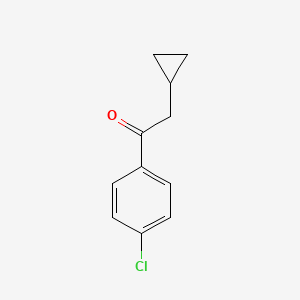
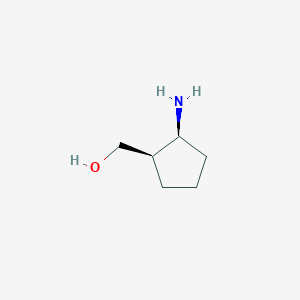
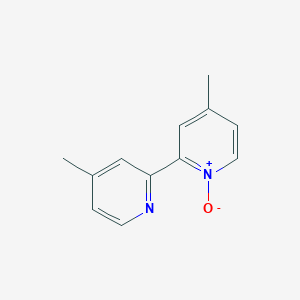
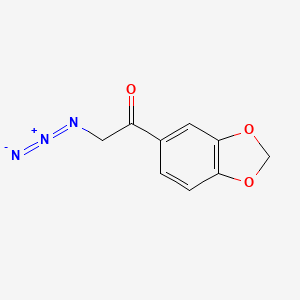

![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)